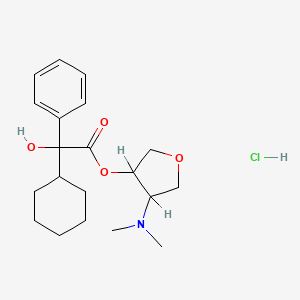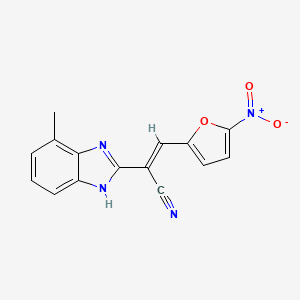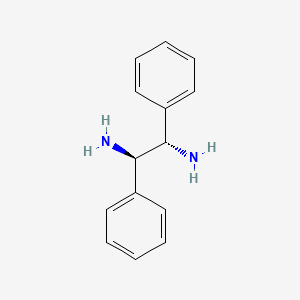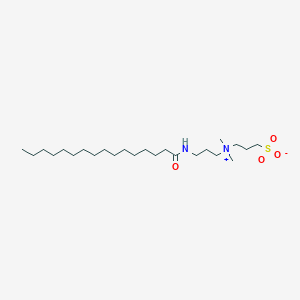
5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol: is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.4 g/mol It is a derivative of D-arabino-Hexos-2-ulose, where the carbonyl group is converted into a bis(phenylhydrazone) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol typically involves the reaction of D-arabino-Hexos-2-ulose with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with another molecule of phenylhydrazine to form the bis(phenylhydrazone) derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bis(phenylhydrazone) back to the original carbonyl compound.
Substitution: The phenylhydrazone groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original D-arabino-Hexos-2-ulose.
Substitution: Various substituted phenylhydrazone derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydrazones.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. The bis(phenylhydrazone) moiety can form stable complexes with enzyme active sites, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition .
Comparaison Avec Des Composés Similaires
D-arabino-Hexos-2-ulose: The parent compound, which lacks the bis(phenylhydrazone) groups.
2-Ketoglucose (Glucosone): Another hexose derivative with similar chemical properties.
Uniqueness: 5,6-Bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol is unique due to its bis(phenylhydrazone) groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both chemical synthesis and biological research .
Propriétés
Numéro CAS |
534-97-4 |
|---|---|
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |
Clé InChI |
BZVNQJMWJJOFFB-UGSZPUKBSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
| 534-97-4 | |
Synonymes |
glucose phenylosazone glucosephenylosazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233169.png)




![3-(17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1233175.png)

